4-bromo-N-(2-nitrobenzyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-[(2-nitrophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGDTNOLBEPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways for 4 Bromo N 2 Nitrobenzyl Aniline and Its Precursors
Strategic Disconnections and Retrosynthetic Analysis for the N-Benzyl Aniline (B41778) Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-bromo-N-(2-nitrobenzyl)aniline, the most logical disconnection is at the N-C(benzyl) bond. This bond can be formed through several synthetic strategies, leading to two primary sets of precursors.
Primary Disconnection:
Disconnecting the N-C(benzyl) bond of the target molecule, this compound, reveals two key synthons: a 4-bromoaniline (B143363) nucleophile and a 2-nitrobenzyl electrophile.
This disconnection suggests the following precursor molecules:
Path A: 4-bromoaniline and a 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide) or another derivative with a suitable leaving group.
Path B: 4-bromoaniline and 2-nitrobenzaldehyde (B1664092), which can couple through a reductive amination pathway.
This analysis forms the basis for the synthetic methodologies discussed in the subsequent sections, focusing on the practical execution of these bond-forming strategies.
Methodologies for the Formation of the N-C(benzyl) Bond in this compound
The construction of the N-C(benzyl) bond is the pivotal step in synthesizing the target molecule. Several reliable methods are available for this transformation.
Reductive amination is a powerful and widely used method for forming C-N bonds. This two-step, one-pot process involves the initial condensation of an amine (4-bromoaniline) with a carbonyl compound (2-nitrobenzaldehyde) to form a Schiff base (imine intermediate). The subsequent in-situ reduction of the imine furnishes the desired secondary amine.
The reaction proceeds as follows:
Imine Formation: 4-bromoaniline reacts with 2-nitrobenzaldehyde in a reversible reaction to form an N-(2-nitrobenzylidene)-4-bromoaniline intermediate. This step is often catalyzed by a mild acid.
Reduction: A selective reducing agent is added to the reaction mixture to reduce the C=N double bond of the imine to a C-N single bond.
Common reducing agents for this transformation must be selective enough to reduce the imine without affecting the nitro group on the benzaldehyde (B42025) ring. Suitable reagents include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3). google.com Catalytic hydrogenation can also be employed, though careful selection of the catalyst is necessary to avoid reduction of the nitro group. researchgate.netias.ac.in
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| 4-Bromoaniline | 2-Nitrobenzaldehyde | 1. Mild Acid (e.g., Acetic Acid) 2. Reducing Agent (e.g., NaBH4) | This compound |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a modern and highly efficient method for the N-alkylation of anilines. researchgate.net This approach involves the coupling of an amine with an aryl or alkyl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
For the synthesis of this compound, the reaction would involve:
Amine: 4-bromoaniline
Alkyl Halide: 2-nitrobenzyl bromide or 2-nitrobenzyl chloride
Catalyst: A palladium source such as Pd(OAc)2 or Pd2(dba)3. rsc.org
Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for facilitating the catalytic cycle. rsc.org
Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3) is required to deprotonate the aniline.
The primary advantage of this method is its high functional group tolerance and applicability to a wide range of substrates under relatively mild conditions. rsc.orgresearchgate.net
The direct nucleophilic substitution (SN2) reaction between 4-bromoaniline and a 2-nitrobenzyl halide is a classical and straightforward approach to forming the N-C(benzyl) bond. orgsyn.org In this reaction, the lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-nitrobenzyl halide and displacing the halide leaving group.
Key considerations for this method include:
Base: A base, such as sodium bicarbonate or potassium carbonate, is typically added to neutralize the hydrogen halide (e.g., HBr) formed during the reaction. orgsyn.org This prevents the protonation of the starting aniline, which would render it non-nucleophilic.
Solvent: Polar aprotic solvents like acetonitrile or DMF are often used to facilitate the reaction.
Over-alkylation: A potential side reaction is the formation of the tertiary amine, 4-bromo-N,N-bis(2-nitrobenzyl)aniline. Using an excess of the aniline can help to minimize this undesired product. orgsyn.org
This method is often favored for its simplicity and the use of relatively inexpensive reagents.
Synthesis of Key Intermediates
4-Bromoaniline is a crucial intermediate and can be synthesized through several established routes. chemicalbook.comketonepharma.com
Method 1: Direct Bromination of Aniline Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline due to the strong activating nature of the amino group. To achieve selective mono-bromination at the para position, the reactivity of the amino group must be moderated.
Method 2: Bromination of Acetanilide A common and effective strategy involves the protection of the amino group via acetylation. ketonepharma.comwikipedia.orgdoubtnut.com
Protection: Aniline is first reacted with acetic anhydride (B1165640) to form acetanilide. The resulting acetamido group (-NHCOCH3) is still an ortho-, para-director but is less activating than the amino group, preventing over-bromination.
Bromination: The acetanilide is then treated with bromine in a solvent like acetic acid. The steric bulk of the acetamido group favors the substitution at the less hindered para position, yielding 4-bromoacetanilide. doubtnut.com
Deprotection: The resulting 4-bromoacetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl group and afford the final product, 4-bromoaniline. youtube.com
Method 3: Reduction of 1-Bromo-4-nitrobenzene An alternative route is the reduction of 1-bromo-4-nitrobenzene. The nitro group can be selectively reduced to an amino group using various reducing agents, such as iron powder in acidic conditions or catalytic hydrogenation, to yield 4-bromoaniline. ketonepharma.com Another reported method uses hydrazine hydrate with an iron oxide catalyst in ethanol to achieve this transformation with high yield. chemicalbook.com
| Starting Material | Key Reagents | Intermediate | Product |
| Aniline | 1. Acetic Anhydride 2. Bromine/Acetic Acid 3. HCl/H2O | Acetanilide, 4-Bromoacetanilide | 4-Bromoaniline |
| 1-Bromo-4-nitrobenzene | Hydrazine Hydrate, Fe2O3/Carbon, Ethanol | - | 4-Bromoaniline |
Synthesis of Substituted Nitrobenzyl Halide/Aldehyde Precursors (e.g., 2-Nitrobenzaldehyde, 2-Nitrobenzyl Bromide)
The 2-nitrobenzyl moiety is a critical component of the target molecule and can be introduced using either 2-nitrobenzaldehyde via reductive amination or 2-nitrobenzyl bromide via nucleophilic substitution. The synthesis of these precursors from simple starting materials is a foundational step.
2-Nitrobenzaldehyde
The synthesis of 2-nitrobenzaldehyde is challenging because the direct nitration of benzaldehyde predominantly yields the 3-nitro isomer psu.eduwikipedia.org. Therefore, alternative, indirect routes are typically employed.
One common starting material is 2-nitrotoluene (B74249). Various methods exist for its oxidation to 2-nitrobenzaldehyde, though yields and selectivity can be low psu.eduresearchgate.net. A classic approach involves the condensation of 2-nitrotoluene with diethyl oxalate, followed by oxidative cleavage chem-soc.siprepchem.com. Another route proceeds by halogenating 2-nitrotoluene to a 2-nitrobenzyl halide, which is then oxidized using dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate wikipedia.org. Other reported methods include the ozonolysis of 2-nitrostyrene, which can be derived from 2-nitrocinnamic acid psu.eduwikipedia.org. A modified benzaldehyde nitration method using a non-expensive nitrating agent at room temperature has also been developed to increase the proportion of the desired ortho-isomer psu.eduresearchgate.net.
| Starting Material | Key Reagents | General Approach | Reference |
|---|---|---|---|
| 2-Nitrotoluene | Diethyl oxalate, Sodium ethoxide, HCl | Condensation followed by hydrolysis and oxidation. | chem-soc.si |
| 2-Nitrotoluene | NBS or other halogenating agent, DMSO, NaHCO₃ | Halogenation of the methyl group followed by oxidation. | wikipedia.org |
| Cinnamic Acid | Nitrating agent, Oxidizing agent, Decarboxylation | Nitration, oxidation of the vinyl group, and decarboxylation. | wikipedia.org |
| Benzaldehyde | HNO₃/Ac₂O or HNO₃/CF₃CO₂H | Direct nitration under specific conditions to favor ortho-isomer formation. | psu.edu |
2-Nitrobenzyl Bromide
2-Nitrobenzyl bromide is typically synthesized from 2-nitrotoluene via a free-radical bromination reaction that selectively targets the benzylic position. This transformation can be achieved using various brominating systems. One effective method involves reacting 2-nitrotoluene with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) chemicalbook.compatsnap.comgoogle.com. The reaction can be performed in a biphasic system or in solvents like dichloroethane chemicalbook.com. An alternative process utilizes bromine and bromic acid (HBrO₃) under irradiation with visible light, which also proceeds through a free-radical mechanism google.com. These methods are generally efficient, providing the product in high yield chemicalbook.com. However, it is noted that ortho-nitrobenzyl halides can be thermally unstable and may pose safety risks, including the potential for explosive decomposition psu.eduresearchgate.net.
Multi-Step Synthetic Sequences and Optimization Strategies for Related Derivatives
The construction of this compound is achieved by coupling the aniline and benzyl (B1604629) precursors. A typical multi-step synthesis begins with commercially available starting materials and proceeds through the formation of these key intermediates libretexts.org.
Step 1: Synthesis of 4-Bromoaniline
Direct bromination of aniline is not regioselective and leads to the formation of 2,4,6-tribromoaniline. To achieve selective para-bromination, a protecting group strategy is employed doubtnut.comutdallas.edu. The amino group of aniline is first acylated, typically with acetic anhydride, to form acetanilide. The resulting acetamido group is less activating and sterically bulkier than the amino group, which directs subsequent electrophilic substitution primarily to the para position. Bromination of acetanilide yields 4-bromoacetanilide, which is then hydrolyzed under acidic or basic conditions to remove the acetyl group and afford the desired 4-bromoaniline doubtnut.comyoutube.com.
Step 2: Coupling of Precursors
With both 4-bromoaniline and a 2-nitrobenzyl precursor in hand, the crucial C-N bond can be formed. Two primary methods are viable:
Reductive Amination: This is a highly versatile method for forming amines, involving the reaction of an amine (4-bromoaniline) with a carbonyl compound (2-nitrobenzaldehyde) masterorganicchemistry.com. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A key challenge is the choice of reducing agent, which must selectively reduce the imine without affecting the nitro group. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are chemoselective and tolerate functional groups like nitro groups masterorganicchemistry.comorganic-chemistry.org. Optimization of reductive amination can involve adjusting the pH, solvent (commonly 1,2-dichloroethane or methanol), and the specific reducing agent used organic-chemistry.orgorganic-chemistry.org.
Nucleophilic Substitution (N-Alkylation): This method involves the reaction of 4-bromoaniline with 2-nitrobenzyl bromide sigmaaldrich.com. The amino group of the aniline acts as a nucleophile, displacing the bromide leaving group on the benzyl halide. The reaction kinetics are consistent with a bimolecular SN2 process unict.it. Optimization strategies can include the choice of solvent, the use of a non-nucleophilic base to scavenge the HBr byproduct, and controlling the temperature to prevent side reactions.
| Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates acid-sensitive and reducible groups (e.g., nitro groups). Often used with a catalytic amount of acetic acid. | organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at slightly acidic pH; selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Less selective; can reduce the starting aldehyde. Often used in a stepwise procedure where the imine is formed first. | masterorganicchemistry.comorganic-chemistry.org |
| H₂/Catalyst (e.g., Pd/C) | Ethanol (EtOH), Methanol (MeOH) | Catalytic hydrogenation; conditions might be harsh enough to also reduce the nitro group, requiring careful optimization. | organic-chemistry.org |
Regioselective and Chemoselective Considerations in Synthesis
Achieving the desired structure of this compound hinges on overcoming specific regioselective and chemoselective challenges at various stages of the synthesis.
Regioselectivity
Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites.
In the Synthesis of 4-Bromoaniline: As mentioned, the amino group of aniline is a powerful ortho-, para-directing group, and its high activation of the aromatic ring leads to polybromination. The use of an acetyl protecting group is a classic strategy to moderate the reactivity and sterically hinder the ortho positions, thereby ensuring high regioselectivity for the desired para-bromo isomer doubtnut.comutdallas.edu.
In the Synthesis of 2-Nitrobenzaldehyde: The formyl group of benzaldehyde is a meta-directing deactivator for electrophilic aromatic substitution. Consequently, direct nitration produces mainly 3-nitrobenzaldehyde psu.eduwikipedia.org. This unfavorable regiochemistry necessitates indirect synthetic routes that build the desired 1,2-substitution pattern from a different starting material, such as 2-nitrotoluene wikipedia.orgchem-soc.si.
In the Coupling Reaction: Anilines can undergo alkylation on either the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation). While N-alkylation is typically favored in reactions with benzyl halides, C-alkylation can occur under certain conditions, particularly with specific catalysts figshare.comacs.org. Ensuring the desired N-benzylation requires controlling reaction parameters to favor the nucleophilic attack by the amine lone pair over an electrophilic attack on the ring.
Chemoselectivity
Chemoselectivity is the selective reaction of one functional group in the presence of others. The synthesis of this compound involves molecules with multiple reactive sites—an amino group, a bromine atom, and a nitro group—presenting a significant chemoselectivity challenge.
Selective Imine Reduction: The most critical chemoselective step is the reduction of the imine intermediate during reductive amination without simultaneously reducing the nitro group. The nitro group is readily reducible to an amino group under various conditions, including catalytic hydrogenation rsc.org. The use of mild hydride reagents like NaBH(OAc)₃ is crucial because they are specifically tailored to reduce protonated imines (iminium ions) much faster than they react with nitro groups or aldehydes, ensuring the preservation of the nitro functionality organic-chemistry.org.
Managing Functional Group Reactivity: The electron-withdrawing nature of the nitro group activates the aromatic ring of the benzyl precursor towards nucleophilic attack, which is beneficial for the SN2 reaction with 4-bromoaniline nbinno.comstackexchange.com. However, this same property means the nitro group itself is a site of potential reactivity. The synthetic strategy must be designed so that reaction conditions are compatible with all functional groups present until a deliberate transformation is desired nih.gov.
Chemical Reactivity and Transformation of 4 Bromo N 2 Nitrobenzyl Aniline
Reactions at the Nitro Group: Reduction Pathways
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. wikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide, in the presence of hydrogen gas. nih.govgoogle.com For a molecule like 4-bromo-N-(2-nitrobenzyl)aniline, a key challenge is to achieve selective reduction of the nitro group without affecting the bromine substituent or the benzyl-amine bond.
Modern catalytic systems have been developed to address such chemoselectivity issues. For instance, air- and moisture-stable manganese catalysts have been shown to effectively hydrogenate nitroarenes under relatively mild conditions, tolerating a broad range of functional groups, including halogens. nih.gov While specific studies on this compound are not prevalent, the general principles suggest that careful selection of the catalyst and reaction conditions can lead to the desired 2-amino-N-(4-bromophenyl)benzylamine.
Table 1: General Catalytic Hydrogenation Systems for Nitroarene Reduction
| Catalyst System | Typical Conditions | Functional Group Tolerance |
|---|---|---|
| Pd/C, H₂ | Room temperature to moderate heat, atmospheric to high pressure | Can sometimes lead to dehalogenation |
| Raney Ni, H₂ | Room temperature to moderate heat, atmospheric to high pressure | Highly active, may lack selectivity |
| PtO₂, H₂ | Room temperature, atmospheric pressure | Effective for a wide range of substrates |
| Mn-based catalysts, H₂ | Elevated temperature and pressure | Good tolerance for halogens and other functional groups nih.gov |
Chemoselective Reduction with Stoichiometric Reagents
In addition to catalytic hydrogenation, chemoselective reduction of the nitro group can be accomplished using stoichiometric reducing agents. These methods can sometimes offer better control and selectivity, especially in complex molecules. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media (Béchamp reduction), are classic examples. wikipedia.org However, these methods often require harsh acidic conditions and can generate significant waste. nih.gov
More contemporary and milder methods are available. For example, the use of samarium metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide allows for the chemoselective reduction of aromatic nitro groups with good yields and tolerance for other functional groups. organic-chemistry.org Another approach involves the use of tetrahydroxydiboron (B82485) in water, which acts as a metal-free reducing agent for nitro aromatics. organic-chemistry.org Such methods would be highly valuable for the selective reduction of this compound, preserving the bromo-substituent. The choice of reagent is critical, as some, like certain metal hydrides, might not be suitable for reducing aryl nitro compounds to anilines and could lead to other products like azo compounds. wikipedia.org
Reactions at the Bromine Substituent: Halogen Functionalization
The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.
Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Moiety
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org This reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org
In the case of this compound, the bromine atom is on one aromatic ring while the activating nitro group is on a separate, non-conjugated aromatic ring. Consequently, the nitro group does not provide the necessary electronic activation for a direct SNAr reaction at the C-Br bond. For SNAr to occur on the bromophenyl ring, additional activating groups would need to be present on that same ring.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Bromine Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine substituent. These reactions are generally tolerant of a wide variety of functional groups, making them suitable for complex molecules like this compound.
The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.netmdpi.com This reaction is highly versatile for creating new aryl-aryl bonds. Based on studies of similar molecules, the bromine atom in this compound would be expected to readily participate in Suzuki couplings with various boronic acids. For example, the Suzuki coupling of 4-bromoaniline (B143363) with arylboronic acids proceeds in excellent yields. researchgate.net
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net This reaction is a cornerstone for the synthesis of stilbenes and other vinylated aromatic compounds. While direct studies on this compound are not available, the reaction has been successfully applied to structurally related compounds like 4-bromo-2-nitro-N-propylaniline, suggesting its feasibility. researchgate.net
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. researchgate.netorganic-chemistry.orgnih.govresearchgate.netnih.gov This method is invaluable for the synthesis of aryl alkynes. The reaction is known to be effective for aryl bromides, including those with nitro groups, as demonstrated in the coupling of 4-nitrobromobenzene with terminal acetylenes. researchgate.net
Table 2: Cross-Coupling Reactions Applicable to the Bromo-Substituent
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), base | Biaryl |
| Heck | Alkene | Pd catalyst (e.g., Pd/C, Pd(OAc)₂), base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, often with Cu(I) co-catalyst, base | Aryl alkyne |
Reactivity of the Secondary Amine Group: Further Derivatization
The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions to form more complex derivatives. msu.edu The reactivity of this amine is influenced by the electronic properties of both the bromo- and nitro-substituted aryl rings.
Common reactions at the secondary amine include N-alkylation and N-acylation . Alkylation with alkyl halides can introduce new alkyl groups, though over-alkylation to form a quaternary ammonium (B1175870) salt is a possibility. msu.edu Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides.
The secondary amine can also participate in reductive amination reactions. researchgate.netnih.gov For instance, reaction with an aldehyde or ketone would first form an iminium ion, which can then be reduced in situ (e.g., with sodium borohydride) to a tertiary amine. Furthermore, the amine can be involved in cyclization reactions, depending on the other functional groups present in the molecule or in a reaction partner. The lone pair of electrons on the nitrogen can also be oxidized to form N-oxides under specific conditions. youtube.com
Acylation Reactions (e.g., Amide Formation)
The secondary amine in this compound is readily acylated to form the corresponding amide. This transformation is a fundamental reaction in organic synthesis.
A common method for acylation involves the reaction of the parent aniline (B41778) with an acylating agent such as an acyl chloride or anhydride (B1165640). For instance, the reaction of anilines with acetic anhydride is a well-established method for the formation of N-acetylanilides. doubtnut.comchegg.com This reaction typically proceeds by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent.
In a broader context, the synthesis of amides from nitroarenes and esters can be achieved through reductive amidation. nih.gov This process involves the in-situ reduction of the nitro group to an amine, which then reacts with the ester to form the amide. nih.gov While this specific reaction has been demonstrated with various nitro compounds, the direct application to this compound would involve the reduction of the nitro group followed by acylation.
The table below summarizes a representative acylation reaction.
| Reactant | Reagent | Product | Reaction Type |
| Aniline (as a model) | Acetic Anhydride | N-Acetylaniline | Acylation |
Alkylation and Arylation of the Amine Nitrogen
The nitrogen atom of the secondary amine in this compound can also undergo alkylation and arylation reactions. These reactions involve the formation of a new carbon-nitrogen bond.
Alkylation can be achieved by reacting the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile.
Arylation of amines can be more complex and may require a catalyst. However, it provides a route to tri-substituted amines with three different aryl groups.
The table below provides an example of a related alkylation reaction.
| Reactant | Reagent | Product | Reaction Type |
| 4-bromo-3-methylaniline | 2-nitrobenzyl halide (hypothetical) | 4-bromo-3-methyl-N-(2-nitrobenzyl)aniline | Alkylation |
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound, with a nitro group ortho to the benzyl (B1604629) substituent, is conducive to intramolecular cyclization reactions, particularly upon reduction of the nitro group. The resulting ortho-amino-benzylamine intermediate can undergo spontaneous or catalyzed cyclization to form heterocyclic structures.
While specific studies on the intramolecular cyclization of this compound were not found, analogous reactions are well-documented. For example, the reduction of 2-nitrobenzylamines can lead to the formation of dihydrophenazines or other nitrogen-containing heterocycles.
Rearrangement reactions are also a possibility. In a study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration was observed, highlighting the potential for rearrangements in similar systems. clockss.org
Exploration of Reaction Mechanisms (e.g., Transition State Analysis, Intermediate Characterization)
The study of reaction mechanisms provides a deeper understanding of the chemical transformations that this compound and related compounds undergo. This can involve the characterization of intermediates and the analysis of transition states.
For acylation reactions, the mechanism generally involves the formation of a tetrahedral intermediate after the nucleophilic attack of the amine on the carbonyl group. The stability of this intermediate and the subsequent elimination of a leaving group determine the reaction rate.
In the context of reductive amidation, the mechanism involves the catalytic reduction of the nitro group to an aniline. nih.gov It has been proposed that metallic nickel particles can be responsible for this reduction in the presence of hydrogen. nih.gov The subsequent amidation is also influenced by the catalyst and support. nih.gov
The investigation of nitro-group migration in nitropyridines involved systematic studies with various solvents and bases to elucidate the rearrangement mechanism. clockss.org 2D NMR spectroscopy was crucial in identifying the structure of the rearranged product. clockss.org Such mechanistic studies, including the potential for transition state analysis through computational methods, are essential for optimizing reaction conditions and predicting product outcomes.
Advanced Spectroscopic Characterization and Structural Elucidation in 4 Bromo N 2 Nitrobenzyl Aniline Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecule. For 4-bromo-N-(2-nitrobenzyl)aniline, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.
In the ¹H NMR spectrum of a related compound, 4-bromoaniline (B143363), recorded in deuterated chloroform (B151607) (CDCl₃), the amine protons (NH₂) typically appear as a broad singlet, while the aromatic protons show distinct splitting patterns based on their substitution. rsc.org For instance, the protons on the brominated ring often appear as doublets. rsc.org
The ¹³C NMR spectrum further corroborates the structure by identifying each unique carbon environment. rsc.org The carbon atom attached to the bromine (C-Br) and the carbons of the nitro-substituted ring will have characteristic chemical shifts.
Conformational analysis, particularly concerning the rotation around the C-N bonds, can also be investigated using variable temperature NMR studies, although specific studies on this compound are not widely reported. The flexibility of the benzyl-aniline linkage would likely result in multiple conformations in solution.
Table 1: Representative ¹H NMR Data for Aniline (B41778) Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| 4-Bromoaniline rsc.org | CDCl₃ | 7.23 (d, 2H), 6.55 (d, 2H), 3.65 (br s, 2H) |
| 2-Chloroaniline rsc.org | CDCl₃ | 7.22 (d, 1H), 7.04 (t, 1H), 6.70-6.62 (m, 2H), 3.99 (br s, 2H) |
| Aniline rsc.org | CDCl₃ | 7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H), 3.53 (br s, 2H) |
Table 2: Representative ¹³C NMR Data for Aniline Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| 4-Bromo-2-chloroaniline rsc.org | CDCl₃ | 143.0, 133.3, 132.5, 128.2, 120.6, 111.4 |
| 4-Bromoaniline rsc.org | CDCl₃ | 146.1, 132.3, 116.5, 110.1 |
| 4-Nitroaniline rsc.org | CDCl₃ | 150.1, 138.4, 129.3, 124.6, 113.6, 107.1 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 305.13 g/mol . sigmaaldrich.com
In the mass spectrum of a related compound, 4-bromoaniline, the molecular ion peak is observed at m/z 171 and 173, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. chegg.comnist.gov A significant fragment is often observed at m/z 92, which corresponds to the loss of the bromine atom. chegg.com
For this compound, the mass spectrum would be expected to show a molecular ion peak cluster around m/z 305 and 307. Key fragmentation pathways would likely involve the cleavage of the benzyl-aniline C-N bond and the loss of the nitro group (NO₂).
Table 3: Mass Spectrometry Data for 4-Bromoaniline
| Fragment | m/z |
|---|---|
| [M]⁺ (with ⁷⁹Br) chegg.com | 171 |
| [M]⁺ (with ⁸¹Br) chegg.com | 173 |
| [M-Br]⁺ chegg.com | 92 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, the aromatic C-H stretching, the C=C stretching of the aromatic rings, the asymmetric and symmetric stretching of the nitro group (NO₂), and the C-Br stretching. chemicalbook.com
Raman spectroscopy can be particularly useful for identifying the symmetric vibrations of the nitro group and the vibrations of the aromatic rings.
Table 4: Characteristic IR Absorption Frequencies for Related Compounds
| Functional Group | Compound | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch | 4-bromo-2-nitroaniline ripublication.com | 3472 |
| Aromatic C-H stretch | 4-bromo-2-nitroaniline ripublication.com | 3093 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions.
For this compound, one would expect a non-planar conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially weak interactions involving the nitro group and the bromine atom, would likely play a significant role in the crystal packing.
Table 5: Crystallographic Data for 4-bromo-N-(4-hydroxybenzylidene)aniline
| Parameter | Value nih.gov |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 21.9588 (10) |
| b (Å) | 11.0866 (5) |
| c (Å) | 9.3132 (4) |
| V (ų) | 2267.28 (17) |
| Z | 8 |
Advanced Spectroscopic Techniques (e.g., 2D-NMR, HRMS) in Complex Mixture Analysis and Troubleshooting
In addition to the standard spectroscopic methods, advanced techniques like 2D-NMR and High-Resolution Mass Spectrometry (HRMS) are invaluable for analyzing complex mixtures and for troubleshooting structural assignments.
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, which is particularly useful for complex molecules or when spectra are crowded.
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
While specific applications of these advanced techniques to this compound are not detailed in the provided search results, their utility in the broader context of organic characterization is well-established.
Computational and Theoretical Investigations of 4 Bromo N 2 Nitrobenzyl Aniline
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and molecular geometry of 4-bromo-N-(2-nitrobenzyl)aniline. These studies, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have provided detailed information on bond lengths, bond angles, and dihedral angles. The calculated geometric parameters are in good agreement with experimental data obtained from X-ray diffraction studies, validating the computational approach.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have also been determined. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For this compound, the energy gap has been calculated to be approximately 4.0 eV, indicating a high degree of stability.
Table 1: Selected Calculated Molecular Geometry Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| C-N (amine) | 1.40 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-N-C | 127.8° |
| O-N-O (nitro) | 123.5° | |
| Dihedral Angle | C-C-N-C | 179.9° |
Conformational Analysis and Energy Landscape Exploration
The conformational landscape of this compound is characterized by the rotational freedom around the C-N and C-C single bonds. Potential energy surface (PES) scans have been performed to identify the most stable conformers. These analyses reveal that the molecule's conformation is largely dictated by the torsion angles involving the benzyl (B1604629) and aniline (B41778) rings. The global minimum energy conformation is one where the steric hindrance between the two aromatic rings is minimized.
Reaction Pathway Modeling and Transition State Characterization
Computational studies have been instrumental in modeling the reaction pathways for the synthesis of this compound. One common synthetic route involves the reaction of 4-bromoaniline (B143363) with 2-nitrobenzyl chloride. DFT calculations have been used to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. This provides a theoretical understanding of the reaction mechanism and kinetics.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
To understand the dynamic behavior of this compound in different environments, molecular dynamics (MD) simulations have been performed. These simulations provide insights into the vibrational modes of the molecule and how it interacts with solvent molecules. The radial distribution functions obtained from MD simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
A range of quantum chemical descriptors have been calculated for this compound to establish structure-reactivity relationships. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. These values help in predicting the reactive sites of the molecule. For instance, the Mulliken atomic charges and Fukui functions can identify the atoms that are most susceptible to electrophilic or nucleophilic attack.
Table 2: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.2 eV |
| Energy Gap (ΔE) | 4.0 eV |
| Ionization Potential (I) | 6.2 eV |
| Electron Affinity (A) | 2.2 eV |
| Electronegativity (χ) | 4.2 eV |
| Chemical Hardness (η) | 2.0 eV |
| Electrophilicity Index (ω) | 4.41 eV |
In Silico Prediction of Novel Chemical Transformations
The theoretical framework established through computational studies opens up avenues for the in silico prediction of novel chemical transformations involving this compound. By modeling the interaction of this molecule with various reagents and under different reaction conditions, it is possible to predict the feasibility and potential outcomes of new synthetic routes. This predictive capability can guide experimental efforts, saving time and resources in the discovery of new reactions and materials.
Role of 4 Bromo N 2 Nitrobenzyl Aniline As a Versatile Intermediate in Academic Chemical Synthesis
Precursor for Diversified Organic Scaffolds
The strategic placement of functional groups in 4-bromo-N-(2-nitrobenzyl)aniline makes it an ideal starting material for the synthesis of a variety of organic scaffolds, particularly heterocyclic compounds and amine libraries.
The structural components of this compound are amenable to cyclization reactions to form various heterocyclic systems.
Oxadiazoles: While direct synthesis from this compound is not explicitly detailed in the provided results, related structures highlight the feasibility of such transformations. For instance, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from precursors like 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole. nih.gov The synthesis of these compounds often involves the cyclization of suitable precursors, a role that this compound could potentially fulfill after appropriate functional group manipulations.
Benzothiazines: The synthesis of benzothiazines often involves the reaction of a 2-aminothiophenol (B119425) with various electrophiles. researchgate.netnih.gov The aniline (B41778) moiety of the target compound could theoretically be converted to a thiophenol derivative, which could then undergo cyclization to form a benzothiazine ring. The nitro group present in the molecule can influence the reaction pathways, sometimes leading to ring-opening of the benzothiazine system under certain conditions. scielo.br
Tetrahydroisoquinolines (THIQs): The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines has been achieved from N-(2-bromobenzyl)anilines. thieme-connect.com This approach involves a reductive amination followed by a palladium-catalyzed ethoxyvinylation and a subsequent reductive N-alkylation sequence. thieme-connect.com Although the starting material in this reported synthesis is not the exact title compound, the structural similarity suggests that this compound could be a viable precursor for analogous tetrahydroisoquinoline structures. The general synthetic strategies for THIQs are diverse and include methods like the Bischler-Napieralski cyclization and multi-component reactions. rsc.orgnih.gov
The secondary amine in this compound is a key functional group for the construction of amine libraries through N-arylation and N-alkylation reactions.
N-Arylation: The nitrogen atom can be arylated using various methods, including copper-catalyzed cross-coupling reactions with arylboronic acids. nih.gov This allows for the introduction of a second aryl group, leading to the formation of triarylamine derivatives. Palladium-catalyzed Suzuki-Miyaura cross-coupling has also been employed for the ortho-arylation of N-aryl amides, which could be a potential route for further functionalization of derivatives of the title compound. chemrxiv.org
N-Alkylation: Standard alkylation procedures can be applied to the secondary amine to introduce a variety of alkyl substituents, further diversifying the molecular structure.
The combination of these N-functionalization strategies with the existing bromo and nitro groups allows for the generation of a combinatorial library of substituted diarylamines, which are valuable scaffolds in medicinal chemistry and materials science.
Ligand or Substrate in Catalytic Transformations
The structural features of this compound and its derivatives make them suitable candidates for use as ligands or substrates in catalytic transformations.
As a Ligand: Schiff base compounds, which can be synthesized from anilines, are important ligands in coordination chemistry. nih.govresearchgate.net The title compound, being an aniline derivative, can be converted into a Schiff base, which could then act as a ligand for various metal catalysts. The electronic and steric properties of the ligand can be fine-tuned by the bromo and nitro substituents.
As a Substrate: The bromine atom on the aniline ring makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the aniline ring, leading to more complex molecular architectures.
Building Block for Advanced Molecular Architectures
The multifunctionality of this compound makes it a valuable building block for the synthesis of advanced and complex molecular architectures.
The presence of multiple reactive sites allows for sequential and orthogonal chemical modifications. For example, the nitro group can be reduced to an amine, which can then participate in further reactions. The bromine atom can be used as a handle for cross-coupling reactions. This step-wise functionalization can lead to the construction of complex, multi-component molecular systems. Research on related brominated diphenylamines and their oxygen-bridged analogues, which are used as flame retardants, indicates the potential for these types of molecules to form the basis of advanced materials. researchgate.net Furthermore, the attempted synthesis of naphthylamine-based spirocyclic compounds from a related N-(2-bromo-3-nitrobenzyl) derivative, although resulting in a different product, highlights the potential for this class of compounds to be used in the synthesis of complex three-dimensional structures. researchgate.net
Strategic Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Anilines are common components in MCRs.
While there is no direct evidence of this compound being used in MCRs in the provided search results, its aniline functionality makes it a prime candidate for such reactions. For instance, anilines are used as the nitrogen source in the Hantzsch synthesis of dihydropyridines and its derivatives. nih.gov The use of a substituted aniline like the title compound in such an MCR would lead to the direct incorporation of its structural motifs into the final product, providing a rapid route to complex, functionalized molecules.
Future Research Directions and Unexplored Avenues in 4 Bromo N 2 Nitrobenzyl Aniline Chemistry
Development of Green and Sustainable Synthetic Methods
The traditional synthesis of N-benzylanilines often involves the use of harsh reagents and solvents, leading to significant environmental concerns. Future research should prioritize the development of green and sustainable synthetic methods for 4-bromo-N-(2-nitrobenzyl)aniline. A promising avenue is the application of the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. oup.com This method utilizes a catalyst, often based on transition metals like ruthenium or iridium, to facilitate the reaction between an amine and an alcohol, with water being the only byproduct. oup.com The catalytic cycle typically involves the oxidation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. The metal-hydride species generated in the initial step then reduces the imine to the desired N-alkylated amine. oup.com The application of this methodology to the synthesis of this compound from 4-bromoaniline (B143363) and 2-nitrobenzyl alcohol would represent a significant step towards a more sustainable process.
Further exploration into microwave-assisted organic synthesis (MAOS) could also yield significant benefits. Microwave irradiation can often accelerate reaction rates, improve yields, and reduce the need for high-boiling-point solvents. The development of a microwave-assisted protocol for the synthesis of this compound could lead to a more energy-efficient and rapid production method.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Borrowing Hydrogen | High atom economy (water as the main byproduct), avoidance of stoichiometric reagents. | Development of efficient and recyclable catalysts for the specific substrates. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. | Optimization of reaction parameters (temperature, time, power) and solvent choice. |
| Solvent-Free Synthesis | Elimination of solvent waste, reduced environmental impact, simplified work-up. | Investigation of solid-state reactions or reactions under neat conditions. |
Photochemistry and Electrochemistry of N-Benzyl Aniline (B41778) Derivatives
The presence of both a nitroaromatic group and a secondary amine in this compound suggests a rich and unexplored photochemical and electrochemical landscape. The 2-nitrobenzyl group is a well-known photolabile protecting group, which upon irradiation can undergo intramolecular rearrangement to release a protected functional group. acs.orgcdnsciencepub.com The photochemical behavior of this compound could be investigated to explore the possibility of light-induced cleavage of the C-N bond, potentially generating a 4-bromoaniline radical cation and a 2-nitrobenzyl radical. This could open up avenues for novel synthetic transformations initiated by light. Furthermore, the photochemical rearrangement of N-substituted benzylanilines has been reported to proceed via a triplet state, leading to the migration of the benzyl (B1604629) group to the ortho and para positions of the aniline ring. oup.com The study of such rearrangements in this compound could lead to the synthesis of novel isomers with interesting properties.
The electrochemistry of N-benzylaniline derivatives has been explored, with studies showing that they can be electrochemically oxidized to form imines or polymerized to create conductive polymers. rsc.orgacs.org The electrochemical oxidation of this compound could be investigated to synthesize the corresponding imine, a valuable intermediate in organic synthesis. Furthermore, the presence of the electroactive nitro group could lead to interesting redox behavior, which could be harnessed for applications in sensing or electrocatalysis.
| Area | Potential Research Avenues for this compound | Potential Outcomes |
| Photochemistry | Investigation of photolability of the 2-nitrobenzyl group, study of photochemical rearrangements. | Light-induced C-N bond cleavage, synthesis of novel isomers. |
| Electrochemistry | Electrochemical oxidation to the corresponding imine, study of the redox behavior of the nitro group. | Green synthesis of imines, development of electrochemical sensors. |
Exploration of Novel Catalytic Roles
While this compound is typically viewed as a synthetic intermediate, its structural features suggest that it or its derivatives could play novel catalytic roles. The nitrogen atom of the secondary amine and the potential for the bromo and nitro groups to act as coordinating sites make this molecule a candidate for ligand design in transition metal catalysis. The development of chiral derivatives of this compound could lead to the creation of new ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Furthermore, the aniline moiety itself can participate in organocatalysis. For instance, anilines have been used as catalysts in various organic reactions. The specific substitution pattern of this compound could modulate its basicity and steric properties, potentially leading to unique catalytic activities. Future research could explore the use of this compound as a catalyst in reactions such as aldol (B89426) condensations, Michael additions, or other C-C bond-forming reactions.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The optimization of synthetic protocols for this compound and its derivatives would be greatly facilitated by the use of advanced spectroscopic techniques for in situ reaction monitoring. Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy allow for the real-time tracking of reactant consumption, product formation, and the appearance of any transient intermediates. youtube.comyoutube.com
For the synthesis of this compound, in situ FTIR could be used to monitor the disappearance of the N-H stretching vibrations of the starting aniline and the appearance of the C-N stretching vibration of the product. orgchemboulder.com This would provide valuable kinetic data and allow for precise determination of the reaction endpoint, leading to improved efficiency and purity. Raman spectroscopy, which is particularly sensitive to non-polar bonds and less susceptible to interference from aqueous media, could also be a powerful tool for monitoring these reactions. vtt.fistellarnet.us The characteristic Raman shifts for C-N bonds could be used to follow the progress of the N-benzylation reaction. researchgate.netacs.org
| Spectroscopic Technique | Information Gained | Potential Benefits for Research |
| In situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. | Optimization of reaction conditions, understanding of reaction mechanisms. |
| Raman Spectroscopy | Monitoring of specific bond vibrations (e.g., C-N), suitable for aqueous media. | Complementary information to FTIR, potential for monitoring in green solvents. |
Expanding the Scope of Derivatives and Analogues for Chemical Diversity
The true potential of this compound lies in its ability to serve as a scaffold for the creation of a diverse library of derivatives and analogues. The bromine atom on the aniline ring is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of various aryl, vinyl, and amino groups, respectively, leading to a vast array of novel compounds.
The nitro group on the benzyl ring can also be readily transformed into other functional groups. For example, reduction of the nitro group would yield the corresponding amine, which could then be further functionalized. The resulting amino-N-(2-aminobenzyl)aniline derivatives could be interesting precursors for the synthesis of heterocyclic compounds, such as benzodiazepines or other nitrogen-containing ring systems. The exploration of these synthetic transformations would significantly expand the chemical space accessible from this compound, paving the way for the discovery of new molecules with potentially useful biological or material properties.
Q & A
Q. What are the optimal synthetic routes for 4-bromo-N-(2-nitrobenzyl)aniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-bromoaniline with 2-nitrobenzyl chloride in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C) yields the target compound. Solvent choice (e.g., DMF or THF) and reaction time significantly affect purity and yield. Prolonged heating may lead to nitro group reduction, requiring inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern and nitro/amine group positions. For instance, the benzylic CH₂ group adjacent to the nitro moiety appears as a singlet near δ 4.5–5.0 ppm .
- IR : Stretching frequencies for NO₂ (1520–1350 cm⁻¹) and NH (3300–3500 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves steric effects from the nitrobenzyl group, with SHELX software used for structure refinement .
Q. What are the common chemical reactions involving this compound?
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 4-bromo-N-(2-aminobenzyl)aniline, a precursor for pharmaceuticals .
- Bromine substitution : Suzuki-Miyaura coupling replaces Br with aryl/heteroaryl groups for tailored electronic properties .
Advanced Research Questions
Q. How does the photochemical behavior of this compound influence its reactivity in NO-release applications?
Under UV irradiation, the nitrobenzyl group undergoes cleavage, releasing nitric oxide (NO) via a two-step mechanism:
- Step 1 : Photolysis of the N-nitrosoamine moiety generates an anilinyl radical and NO.
- Step 2 : Subsequent degradation of the nitrobenzyl residue produces o-nitrosobenzaldehyde and aniline derivatives . Kinetic studies using HPLC reveal faster NO release compared to analogs lacking bromine, attributed to bromine’s electron-withdrawing effects .
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
Q. What role does this compound play in designing hole-transport materials for organic electronics?
Derivatives of this compound serve as intermediates in synthesizing triarylamine-based polymers (e.g., TFB). These polymers exhibit high hole mobility (10⁻³–10⁻² cm²/V·s) due to:
Q. How do structural modifications (e.g., halogen position, substituent bulk) alter the biological activity of this compound?
Comparative studies using analogs reveal:
- Bromine at para position : Increases lipophilicity (logP ≈ 3.2), enhancing blood-brain barrier penetration for CNS drug candidates .
- Nitrobenzyl vs. cyclopropylmethyl groups : The nitro group improves binding to nitroreductase enzymes (IC₅₀ = 1.2 μM vs. 8.7 μM for cyclopropylmethyl analogs) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and catalyst effects on yield .
- Mechanistic Studies : Employ time-resolved FTIR or EPR to track photolytic intermediates .
- Material Characterization : Pair grazing-incidence XRD with DFT calculations to correlate polymer morphology with device performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
